molecular formula C11H5N3O5S2 B2766365 4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 326004-64-2

4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2766365
CAS No.: 326004-64-2
M. Wt: 323.3
InChI Key: RRKYQMSICRZRNO-UHFFFAOYSA-N
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Description

4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a nitro group, a thiazolidine ring, and an isoindole dione structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Dione Core: This can be achieved through the cyclization of phthalic anhydride with appropriate amines.

    Introduction of the Thiazolidine Ring: This step may involve the reaction of the isoindole dione intermediate with thiourea or similar reagents under controlled conditions.

    Nitration: The final step could involve the nitration of the intermediate compound to introduce the nitro group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the nitro and thioxo groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione may have applications in:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione: can be compared with other thiazolidine or isoindole derivatives.

    Thiazolidinediones: Known for their use in diabetes treatment.

    Isoindole derivatives: Studied for various biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

4-nitro-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O5S2/c15-7-4-21-11(20)12(7)13-9(16)5-2-1-3-6(14(18)19)8(5)10(13)17/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKYQMSICRZRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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